molecular formula C6H8N2OS B2873196 1-(2-Furfuryl)-2-thiourea CAS No. 56541-07-2

1-(2-Furfuryl)-2-thiourea

Cat. No. B2873196
Key on ui cas rn: 56541-07-2
M. Wt: 156.2
InChI Key: XSWHIPZJAMCLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04307106

Procedure details

Furfurylamine hydrochloride (33.46 grams, 0.250 moles) and ammonium thiocyanate (38.14 grams, 0.501 moles) in 71 ml bromobenzene were heated under nitrogen at reflux temperature for 20 minutes and then cooled to room temperature. The reaction mixture was mixed with a solution of 125 ml water and 100 ml ethyl acetate and left at room temperature overnight. The mixture was then diluted to give 500 ml ethyl acetate and 350 ml water and the aqueous layer separated. The organic layer was washed with water and dried over sodium sulfate. After filtration, the organic layer was evaporated to dryness and bromobenzene removed under vacuum. The resulting solids were ground in a mortar and pestle and the fine particles stirred in diethyl ether to remove residual bromobenzene. The solids were then filtered, washed with diethyl ether and vacuum dried over phosphorus pentoxide, yielding 12.06 grams (30%) of N-furfurylthiourea, m.p. 80°-91° C. Recrystallization from benzene gave yellow needles, m.p. 98°-100° C.
Quantity
33.46 g
Type
reactant
Reaction Step One
Quantity
38.14 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:8])[C:3]1[O:7][CH:6]=[CH:5][CH:4]=1.[S-:9][C:10]#[N:11].[NH4+].O.C(OCC)(=O)C>BrC1C=CC=CC=1>[CH2:2]([NH:8][C:10]([NH2:11])=[S:9])[C:3]1[O:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
33.46 g
Type
reactant
Smiles
Cl.C(C1=CC=CO1)N
Name
Quantity
38.14 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
71 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the fine particles stirred in diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was then diluted
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated to dryness and bromobenzene
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual bromobenzene
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
WASH
Type
WASH
Details
washed with diethyl ether and vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CO1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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